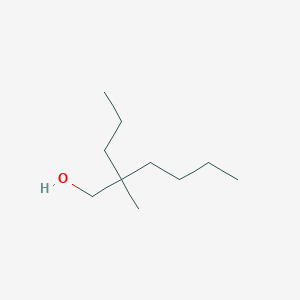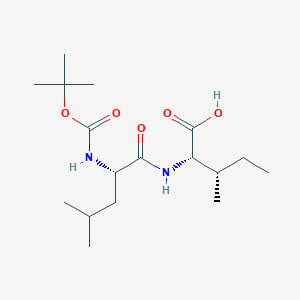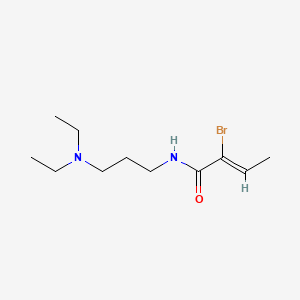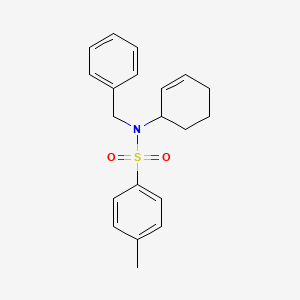
2-Methyl-2-propylhexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propylhexan-1-OL is an organic compound classified as a primary alcohol. It has the molecular formula C10H22O and contains a hydroxyl group (-OH) attached to the first carbon of a 2-methyl-2-propylhexane chain. This compound is part of the alcohol family, which is characterized by the presence of the hydroxyl functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylhexan-1-OL can be synthesized through various methods, including the Grignard reaction. In this method, an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 2-methyl-2-propylhexanone with a Grignard reagent followed by hydrolysis yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl compound to the alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propylhexan-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the alcohol is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: SOCl2, PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Methyl-2-propylhexanal (aldehyde) or 2-Methyl-2-propylhexanoic acid (carboxylic acid).
Reduction: No significant reduction products as the primary alcohol is already in its reduced form.
Substitution: 2-Methyl-2-propylhexyl chloride or bromide.
Applications De Recherche Scientifique
2-Methyl-2-propylhexan-1-OL has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propylhexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing oxidation and reduction reactions that modulate its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propen-1-ol: Another primary alcohol with a similar structure but different reactivity due to the presence of a double bond.
2-Methyl-2-propylhexan-2-ol: A secondary alcohol with a similar carbon skeleton but different chemical properties due to the position of the hydroxyl group.
Uniqueness
2-Methyl-2-propylhexan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols. Additionally, its branched carbon chain influences its solubility and boiling point, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
63126-09-0 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2-methyl-2-propylhexan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(3,9-11)7-5-2/h11H,4-9H2,1-3H3 |
Clé InChI |
PTRIKEJBXZRORZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)







![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)

